![molecular formula C18H32O2Si B14240635 Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- CAS No. 220061-39-2](/img/structure/B14240635.png)
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si and a molecular weight of 308.5 g/mol . This compound is part of the silane family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Selection of Precursors: Choosing suitable silane and organic precursors.
Reaction Conditions: Conducting the reaction under controlled temperature and pressure to ensure the desired product formation.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process typically includes:
Bulk Synthesis: Using large reactors to mix and react the precursors.
Continuous Monitoring: Employing sensors and control systems to monitor reaction conditions.
Automated Purification: Utilizing automated systems for purification and quality control.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form silanol or siloxane derivatives.
Reduction: Reacting with reducing agents to modify the organic moiety.
Substitution: Undergoing nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes .
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical implants and coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- exerts its effects involves its ability to form strong bonds with various substrates. This compound can interact with molecular targets through:
Covalent Bonding: Forming stable covalent bonds with organic and inorganic substrates.
Surface Modification: Altering the surface properties of materials to enhance their functionality.
相似化合物的比较
Similar Compounds
Silane, trimethylsilyl: Known for its use in surface modification and as a protecting group in organic synthesis.
Silane, triethoxysilyl: Commonly used in the production of silane coupling agents and adhesives.
Silane, phenyltrimethoxysilyl: Utilized in the creation of advanced coatings and materials.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- stands out due to its unique combination of organic and silane functionalities, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
220061-39-2 |
|---|---|
分子式 |
C18H32O2Si |
分子量 |
308.5 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(5-phenylmethoxypentoxy)silane |
InChI |
InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-11-7-10-14-19-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3 |
InChI 键 |
FFCMMRSCEIBHAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


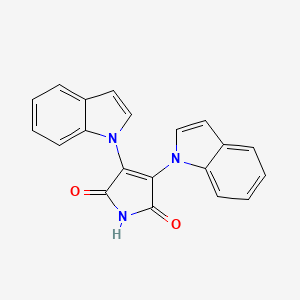
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
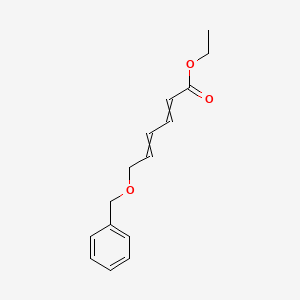

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
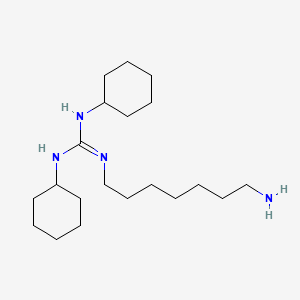
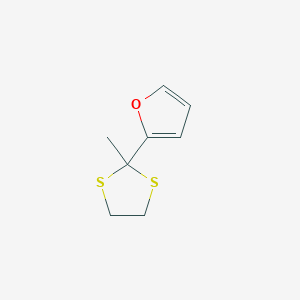
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
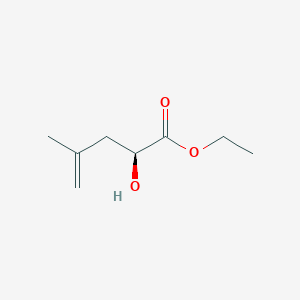
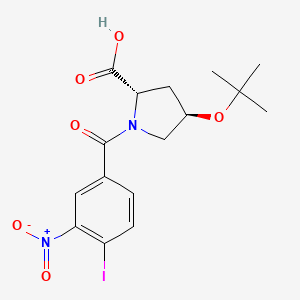
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
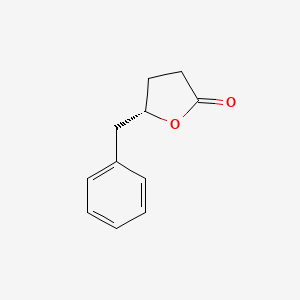
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
